molecular formula C8H7F2NO B13249068 1-(3-Aminophenyl)-2,2-difluoroethan-1-one

1-(3-Aminophenyl)-2,2-difluoroethan-1-one

Cat. No.: B13249068
M. Wt: 171.14 g/mol
InChI Key: VGLWUPPJLWVAPU-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone of high interest in advanced chemical synthesis and pharmaceutical research . This compound features a benzamide core structure differentiated by a reactive primary aromatic amine group at the meta-position and a difluoroacetyl group. The strategic incorporation of fluorine atoms is a critical tactic in medicinal chemistry, as it can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . The primary aromatic amine moiety serves as a versatile handle for further chemical transformations, enabling its use as a key synthetic intermediate. While specific biological data for this compound is not widely reported in the available literature, its structure suggests potential as a critical building block for the development of more complex molecules. Researchers may employ it in the synthesis of fluorinated phenylalanine analogs, which have shown considerable promise in the development of enzyme inhibitors, therapeutic agents, and peptide-based vaccines by enhancing catabolic stability and modulating protein-protein interactions . This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

1-(3-aminophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H7F2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2

InChI Key

VGLWUPPJLWVAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Protection of 3-nitroaniline :

    • The amine group is protected as an acetanilide (3-nitroacetanilide) using acetic anhydride under basic conditions.
    • Reaction :
      $$
      \text{3-nitroaniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{3-nitroacetanilide}
      $$
  • Friedel-Crafts acylation :

    • Difluoroacetyl chloride reacts with the protected arene in the presence of AlCl₃ to form 3-nitroacetanilide-2,2-difluoroacetophenone.
    • Reaction :
      $$
      \text{3-nitroacetanilide} + \text{ClCF}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{3-nitroacetanilide-2,2-difluoroacetophenone}
      $$
  • Deprotection and reduction :

    • Hydrolysis of the acetanilide (e.g., HCl/EtOH) yields 3-nitro-2,2-difluoroacetophenone.
    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
    • Reaction :
      $$
      \text{3-nitro-2,2-difluoroacetophenone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(3-aminophenyl)-2,2-difluoroethan-1-one}
      $$

Key Data:

Step Yield (%) Conditions Reference
Protection 85–92 Ac₂O, pyridine, 0–25°C
Acylation 60–75 AlCl₃, DCM, 0°C to rt
Reduction 80–88 H₂ (1 atm), Pd/C, EtOH

Oxidation of 1-(3-Aminophenyl)-2,2-difluoroethanol

This route leverages a difluorinated alcohol intermediate, synthesized via Friedel-Crafts alkylation, followed by oxidation.

Procedure:

  • Friedel-Crafts alkylation :

    • Difluorovinyl sulfonate reacts with 3-aminophenol (protected as a silyl ether) in trifluoroethanol (TFE) with K₂CO₃ to form 1-(3-aminophenyl)-2,2-difluoroethanol.
    • Reaction :
      $$
      \text{3-(TMS-oxy)aniline} + \text{F}2\text{C=CHOSO}2\text{Ar} \xrightarrow{\text{K}2\text{CO}3, \text{TFE}} \text{1-(3-aminophenyl)-2,2-difluoroethanol}
      $$
  • Oxidation to ketone :

    • The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane.
    • Reaction :
      $$
      \text{1-(3-aminophenyl)-2,2-difluoroethanol} \xrightarrow{\text{PCC, DCM}} \text{this compound}
      $$

Key Data:

Step Yield (%) Conditions Reference
Alkylation 55–70 K₂CO₃, TFE, 60°C
Oxidation 78–85 PCC, DCM, rt

Grignard Reaction with Difluoroacetyl Weinreb Amide

A metalation strategy enables direct coupling of aryl nucleophiles with difluoroacetyl equivalents.

Procedure:

  • Weinreb amide synthesis :

    • Difluoroacetic acid is converted to its Weinreb amide using NH₄Cl and DCC.
    • Reaction :
      $$
      \text{F}2\text{CHCOOH} + \text{MeNH(OMe)} \xrightarrow{\text{DCC}} \text{F}2\text{C(O)N(Me)OMe}
      $$
  • Grignard coupling :

    • 3-Aminophenylmagnesium bromide reacts with the Weinreb amide to form the ketone.
    • Reaction :
      $$
      \text{F}_2\text{C(O)N(Me)OMe} + \text{ArMgBr} \rightarrow \text{this compound}
      $$

Key Data:

Step Yield (%) Conditions Reference
Amide formation 90–95 DCC, THF, 0°C
Grignard reaction 65–75 THF, −78°C to rt

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Friedel-Crafts acylation High functional group tolerance Requires protection/deprotection Moderate
Alcohol oxidation Mild conditions Low yields in alkylation step Low
Weinreb amide coupling Direct ketone formation Sensitivity to moisture/air High

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

As a Building Block in Chemical Synthesis

1-(3-Aminophenyl)-2,2-difluoroethan-1-one can be used as a building block for the synthesis of molecules. Its structural components can be integrated into larger molecular frameworks designed for specific purposes [1, 4].

Applications in Medicinal Chemistry

The compound is of increasing interest in medicinal chemistry because of its potential biological activities. The presence of both an aminophenyl group and a difluoroethanone moiety makes it a valuable intermediate in synthesizing various heterocyclic compounds and substituted aromatic derivatives, which are common structural motifs in many pharmaceuticals [1, 4].

Research on PI3Kγ Inhibitors

PI3Kγ is involved in various autoimmune and inflammatory disease models . Studies have shown that inhibiting PI3Kγ can reduce the severity of conditions such as asthma, allergy, rheumatoid arthritis, and Alzheimer’s disease . Therefore, there is a need to develop new PI3Kγ inhibitors for treating diseases such as cancer, autoimmune disorders, inflammatory diseases, and cardiac diseases .

Examples of related compounds and their applications

CompoundApplication
Pyrrolidinone-hydrazone derivatives bearing a diphenylamine moietyAnticancer agents; some compounds exhibit higher antioxidant activity than protocatechuic acid .
2,4′-Bis diphenylamine hydrazones bearing thiadiazole, mercaptotriazole, and mercapto-oxadiazole moietiesInhibition of EGFR tyrosine kinase; anticancer activity against breast cancer cell line MCF-7 .
Naphthoquinone–chalcone derivativesBroad-spectrum cytotoxic activities against various cancer cell lines; some derivatives are active FGFR1 inhibitors .
2-methyl-aza-quinazoline compoundsInhibition the Ras-Sos1 interaction without significantly targeting the EGFR receptor, and may therefore be used for the treatment or prophylaxis of hyper-proliferative disorders, in particular cancer, show good metablic stability and permeability .
Triferrocenyl-substituted 1,3,5-triphenylbenzeneCyan-light emission enhanced by the aggregation effect, making it attractive for organic electronics .

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethanone moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-one

  • Structure: Dichlorophenyl group replaces aminophenyl.
  • Properties : The electron-withdrawing Cl substituents increase the ketone’s electrophilicity, favoring nucleophilic additions. Molecular weight: ~275.02 g/mol (CAS: 1271477-78-1) .
  • Applications : Used in cross-coupling reactions for agrochemical intermediates .

2,2-Difluoro-1-(thiophen-2-yl)ethan-1-one

  • Structure : Thiophene replaces phenyl.
  • Properties : The sulfur atom enhances π-electron density, altering reactivity in cycloadditions. Molecular weight: ~162 g/mol (synthesized via difluorination/fragmentation) .
  • Applications : Building block for heterocyclic compounds in materials science .

1-(3-Aminophenyl)ethan-1-one

  • Structure: Non-fluorinated analog.
  • Properties : Lacks fluorine’s electron-withdrawing effects, reducing ketone reactivity. Tested for neuraminidase inhibition (H1N1 IC₅₀: ~10 µM) .
  • Applications : Antiviral lead compound development .

Fluorination Patterns on the Ketone Group

1-(3-Aminophenyl)-2-(pentafluoroethylthio)ethanone

  • Structure : Pentafluoroethylthio (-SC₂F₅) replaces difluoro groups.
  • Properties : Increased steric bulk and electronegativity alter binding in enzyme active sites. Molecular weight: ~285.24 g/mol .
  • Applications: Potential protease inhibitors due to strong hydrogen-bonding capacity .

1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one

  • Structure : Hydroxyl and difluoro groups on phenyl.
  • Properties : Hydrogen-bonding capacity from -OH enables crystal engineering (e.g., graph set analysis) . Molecular weight: ~188.13 g/mol (CAS: 2736976) .
  • Applications: Crystal structure design for nonlinear optics .

Biological Activity

1-(3-Aminophenyl)-2,2-difluoroethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroethanone moiety attached to a phenyl ring with an amino group in the meta position. The presence of the difluoro group is significant as it can enhance the compound's metabolic stability and lipophilicity, which may improve its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the difluoroethanone moiety : This can be achieved through halogenation reactions followed by nucleophilic substitution.
  • Amination : The introduction of the amino group can be performed using various amination techniques, often involving amine reagents that react with the activated carbon center of the difluoroethanone.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

  • Anti-inflammatory activity : Compounds with similar structures have been shown to inhibit inflammatory pathways.
  • Anticancer activity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

The biological activity of this compound is believed to involve:

  • Protein-Ligand Interactions : The compound may interact with key biological macromolecules through covalent bonding, influencing biochemical pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammatory responses.

Case Studies

Several studies highlight the biological effects of compounds related to this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that a similar difluorinated compound reduced pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory diseases .
  • Antitumor Activity in Cell Lines : Research involving analogs showed significant cytotoxicity against MCF-7 breast cancer cells, suggesting that structural modifications can enhance antitumor effects .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
This compoundAmino group instead of methoxyPotentially different reactivity due to amino group
1-(4-Aminophenyl)-2,2-difluoroethan-1-oneAmino group at para positionVariation in biological activity compared to ortho-substituted compounds
1-(3-Methoxyphenyl)-2,2-dichloroethan-1-oneChlorine atoms instead of fluorineDifferent electronic properties affecting reactivity

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